

An In-depth Technical Guide to 2-(Difluoromethyl)pyridine

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Compound of Interest

Compound Name:	2-(Difluoromethyl)pyridine
Cat. No.:	B040438

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This guide provides a comprehensive technical overview of **2-(Difluoromethyl)pyridine** (CAS No. 114468-01-8), a pivotal building block in modern medicinal and agricultural chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into its synthesis, properties, reactivity, and applications, grounding all information in established scientific literature.

Introduction: The Strategic Importance of the Difluoromethyl Group

The introduction of fluorine-containing moieties into organic molecules is a well-established strategy for modulating biologically relevant properties such as metabolic stability, binding affinity, lipophilicity, and bioavailability.^[1] Among these, the difluoromethyl (–CF₂H) group has garnered significant interest. It is often considered a lipophilic bioisostere of a hydroxyl or thiol group, capable of acting as a hydrogen bond donor with enhanced metabolic stability.^[2]

When incorporated into a pyridine scaffold—a privileged structure in numerous FDA-approved drugs—the resulting **2-(Difluoromethyl)pyridine** becomes a highly valuable synthon.^[3] Its unique electronic properties and structural characteristics have led to its use in developing novel therapeutics and agrochemicals, including inhibitors of prostaglandin synthases and commercial herbicides.^[2] This guide will explore the fundamental chemistry and practical applications of this versatile compound.

Caption: Chemical structure of **2-(Difluoromethyl)pyridine**.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development.

Key Properties

The quantitative data for **2-(Difluoromethyl)pyridine** are summarized below.

Property	Value	Source
CAS Number	114468-01-8	[4] [5]
Molecular Formula	C ₆ H ₅ F ₂ N	[4]
Molecular Weight	129.11 g/mol	[4]
Appearance	Liquid	[4]
Density	1.204 g/mL at 25 °C	[4]
Boiling Point	58 °C at 30 mmHg	[6]
Flash Point	41.7 °C (107.1 °F)	[4]
Solubility	1.454 at 20 °C	[4]
InChI Key	KUHSAAHTEMAJTF-UHFFFAOYSA-N	[4]

Spectroscopic Profile

While detailed spectra for the specific compound are proprietary to suppliers, the expected NMR profile can be inferred from its structure and data from analogous compounds.

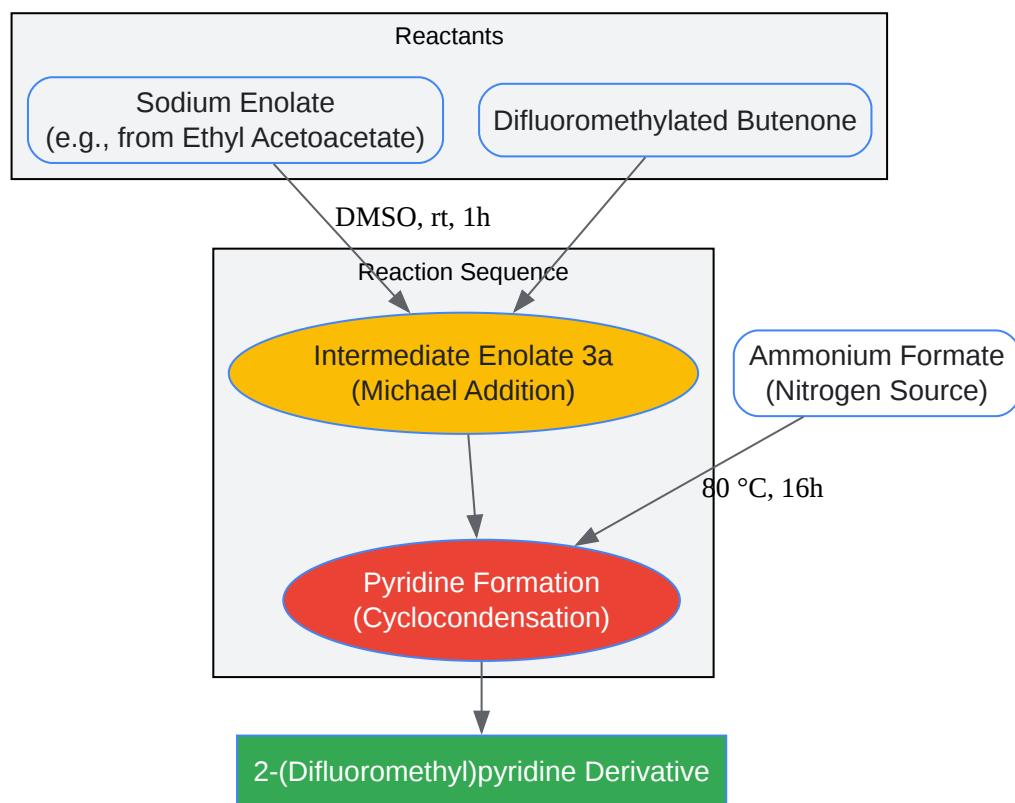
- ¹H NMR: The spectrum would feature signals corresponding to the four aromatic protons on the pyridine ring and a characteristic triplet for the proton of the difluoromethyl group (–CHF₂) due to coupling with the two fluorine atoms.
- ¹⁹F NMR: The spectrum is expected to show a doublet for the two equivalent fluorine atoms, arising from coupling to the single proton in the –CHF₂ group. The chemical shift provides a clear diagnostic signal for the presence of the difluoromethyl moiety.
- ¹³C NMR: The spectrum will display six distinct signals: five for the pyridine ring carbons and one for the difluoromethyl carbon, which will appear as a triplet due to C-F coupling.

Synthesis Methodologies: A Scalable De Novo Approach

Traditional methods for synthesizing **2-(difluoromethyl)pyridines** often rely on the late-stage difluoromethylation of a pre-existing pyridine ring.[\[2\]](#) However, a more robust and scalable strategy involves building the pyridine ring around the difluoromethyl group, a de novo synthesis, which allows for greater diversity in substitution patterns from inexpensive starting materials.[\[2\]](#)[\[7\]](#)

Rationale for the De Novo Pathway

The causality behind preferring a de novo synthesis lies in its flexibility and scalability. Late-stage fluorination can suffer from harsh reaction conditions, limited substrate scope, and the high cost of fluorinating reagents. By constructing the heterocycle from simple, non-fluorinated precursors and a difluoromethyl-containing building block, the process becomes more economical and adaptable for producing a wide range of analogs. This approach was successfully scaled to produce over 0.5 kg of a desired **2-(difluoromethyl)pyridine** derivative, demonstrating its industrial viability.[\[2\]](#)[\[7\]](#)



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Caption: Scalable de novo synthesis workflow for **2-(Difluoromethyl)pyridines**.

Detailed Experimental Protocol

The following protocol is adapted from a validated, scalable synthesis published in Organic Letters.[2][7] This two-step, one-pot method demonstrates the efficiency of the de novo approach.

Objective: To synthesize a substituted **2-(difluoromethyl)pyridine** (e.g., compound 4a in the reference) from a sodium enolate and a difluoromethylated butenone.

Materials:

- Sodium enolate (1.2 equiv)
- Difluoromethylated butenone (1.0 equiv)
- Dimethyl sulfoxide (DMSO)
- Ammonium formate (HCO_2NH_4) (2.0 equiv)

Procedure:

- Intermediate Formation (Michael Addition):

- In a suitable reaction vessel, dissolve the sodium enolate (1.2 equiv) in DMSO. The choice of DMSO is critical as it effectively solubilizes the sodium enolates.[7]
- To this solution, add the difluoromethylated butenone (1.0 equiv).
- Stir the reaction mixture at room temperature for 1 hour. The reaction progress can be monitored to confirm the complete conversion to the intermediate enolate.[7]
- Pyridine Formation (Cyclocondensation):
 - To the same reaction vessel containing the intermediate, add ammonium formate (2.0 equiv). Ammonium formate was identified as the optimal nitrogen source for the cyclization step.[2]
 - Heat the reaction mixture to 80 °C.
 - Maintain the temperature and stir for 16 hours to complete the pyridine ring formation.
- Work-up and Purification:
 - After cooling to room temperature, the reaction mixture is subjected to a standard aqueous work-up.
 - The crude product is extracted with a suitable organic solvent.
 - The combined organic layers are dried and concentrated.
 - The final product is purified using an appropriate method, such as silica gel chromatography, to yield the desired **2-(difluoromethyl)pyridine** derivative with high purity and yield (e.g., 91% for compound 4a).[2][7]

Chemical Reactivity and Applications in Drug Discovery

The utility of **2-(difluoromethyl)pyridine** extends beyond its direct use; it is a versatile intermediate for creating more complex molecules and serves as a key bioisostere in drug design.

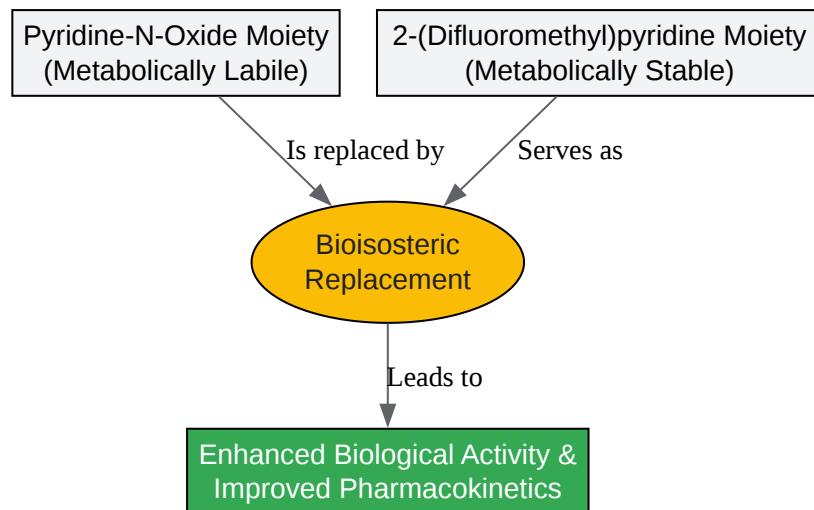
As a Versatile Chemical Building Block

2-(Difluoromethyl)pyridine can be further functionalized to create other valuable reagents. For instance, it is a precursor to Difluoromethyl 2-pyridyl sulfone.[8] This sulfone is a highly effective reagent for gem-difluoroolefination, a reaction that converts aldehydes and ketones into corresponding difluoroalkenes, which are important motifs in many bioactive molecules.[9] The sulfone has also been employed in nickel-catalyzed reductive coupling reactions to synthesize difluoromethylarennes.[10]

Bioisosteric Replacement of Pyridine-N-Oxide

A compelling application in medicinal chemistry is the use of the 2-difluoromethylpyridine moiety as a bioisosteric replacement for pyridine-N-oxide.[11][12] Pyridine-N-oxides are common in bioactive compounds but can be metabolically unstable. The 2-difluoromethylpyridine group mimics the steric and electronic properties of the N-oxide while offering improved metabolic stability.[12]

In a case study involving quorum sensing inhibitors, replacing a pyridine-N-oxide with a 2-difluoromethylpyridine group resulted in compounds with similar or enhanced biological activity.[11][12] This "bridging hypothesis" suggests that the $-\text{CF}_2\text{H}$ group effectively replaces the N-O bond, opening new avenues for lead optimization in drug discovery.[12]



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Caption: Bioisosteric relationship between Pyridine-N-Oxide and 2-DFMP.

Safety and Handling

Proper handling of **2-(Difluoromethyl)pyridine** is essential to ensure laboratory safety. The compound is a flammable liquid and can cause serious eye irritation.[4][6]

- Signal Word: Warning[4]
- Hazard Statements:
 - H226: Flammable liquid and vapour.[4][6]
 - H319: Causes serious eye irritation.[4][6]
- Precautionary Statements:
 - P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4][6]
 - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]
- Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[13]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is classified under Storage Class 3 for flammable liquids.[4]

Conclusion

2-(Difluoromethyl)pyridine, CAS 114468-01-8, is more than just a chemical reagent; it is a strategic tool for innovation in the life sciences. Its unique properties, stemming from the difluoromethyl group, make it an invaluable asset for overcoming common challenges in drug discovery, such as metabolic instability. The development of scalable de novo synthetic routes has made this

building block more accessible, paving the way for its broader application. As researchers continue to explore the vast chemical space of fluorinated compounds, the importance of **2-(difluoromethyl)pyridine** and its derivatives is set to grow, promising new solutions in both medicine and agriculture.

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